molecular formula C17H12BrN3S B3826704 N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline

N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline

Cat. No. B3826704
M. Wt: 370.3 g/mol
InChI Key: DOIJHLJQBYSPEP-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline, commonly known as BTTPA, is a compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of azo dyes and is known for its unique properties, which make it an attractive candidate for research.

Mechanism of Action

The mechanism of action of BTTPA is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as nucleic acids and proteins. The compound is known to be highly fluorescent, which makes it a useful tool for the detection of biomolecules in vitro.
Biochemical and Physiological Effects:
BTTPA has been shown to have no significant toxic effects on cells and tissues at low concentrations. However, at higher concentrations, it can cause cytotoxicity and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTTPA in lab experiments is its high sensitivity and selectivity for the detection of biomolecules. It is also relatively easy to synthesize and has a low cost. However, one of the limitations of using BTTPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on BTTPA. One area of interest is the development of new methods for the synthesis of the compound, which could lead to the creation of new derivatives with enhanced properties. Another area of interest is the application of BTTPA in the development of new biosensors for the detection of biomolecules in vivo. Finally, the use of BTTPA in the development of new materials with unique optical and electrical properties is also an area of potential research.

Scientific Research Applications

BTTPA has been extensively studied for its applications in various fields of science, including biotechnology, chemistry, and material science. In biotechnology, BTTPA has been used as a fluorescent probe for the detection of DNA and RNA. In chemistry, it has been used as a chromophore for the synthesis of novel dyes and pigments. In material science, BTTPA has been used to create new materials with unique optical and electrical properties.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N-(4-phenyldiazenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3S/c18-17-11-10-16(22-17)12-19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJHLJQBYSPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038107
Record name Benzenamine, N-[(5-bromo-2-thienyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline

CAS RN

316137-67-4
Record name Benzenamine, N-[(5-bromo-2-thienyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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